molecular formula C21H28N6O3 B2581278 6-(4-benzylpiperidin-1-yl)-5-nitro-N~2~-(tetrahydrofuran-2-ylmethyl)pyrimidine-2,4-diamine CAS No. 577789-11-8

6-(4-benzylpiperidin-1-yl)-5-nitro-N~2~-(tetrahydrofuran-2-ylmethyl)pyrimidine-2,4-diamine

Cat. No. B2581278
CAS RN: 577789-11-8
M. Wt: 412.494
InChI Key: LIMBUYREDZKLTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(4-benzylpiperidin-1-yl)-5-nitro-N~2~-(tetrahydrofuran-2-ylmethyl)pyrimidine-2,4-diamine is a useful research compound. Its molecular formula is C21H28N6O3 and its molecular weight is 412.494. The purity is usually 95%.
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Scientific Research Applications

Polyimide Synthesis and Applications

  • Synthesis and Characterization of Novel Polyimides

    Studies involve the synthesis of aromatic diamine monomers that include pyridine units, which are then used to create various polyimides through reactions with aromatic dianhydrides. These polyimides exhibit unique properties such as solubility in common organic solvents, thermal stability, and potential for creating transparent and tough polyimide films. Such materials are of significant interest for applications in electronics, coatings, and high-temperature resistant materials (Zhang et al., 2005); (Wang et al., 2007).

  • High Heat-Resistant and Hydrophobic Fluorinated Polyimides

    The development of diamine monomers leading to the synthesis of fluorinated polyimides showcases the advancement in creating materials that combine high heat resistance, solubility, and hydrophobic properties. These materials offer potential in advanced coatings, films, and aerospace applications where such properties are critically required (Huang et al., 2019).

Novel Synthetic Pathways and Chemical Properties

  • Tetrahydropyrimidines Synthesis: The synthesis of tetrahydropyrimidines and related structures involves innovative synthetic pathways, including condensation reactions and selective reductions. These compounds often exhibit pharmacological properties, making them of interest for drug discovery and medicinal chemistry research (Bhattacharyya, 2019).

Applications in Drug Design and Catalysis

  • Drug-like Properties of Pyrimidine Derivatives

    Pyrimidine derivatives, similar in structural complexity to the compound , are studied for their binding affinity to receptors, showcasing their potential as leads in drug discovery. Such studies are crucial for understanding the biological activity and pharmacological potential of these compounds (Sadek et al., 2014).

  • Catalytic Applications

    Research on nickel(II) complexes with ligands derived from pyrimidine and related structures for alkane oxidation catalysis highlights the chemical versatility and potential for these compounds in facilitating chemical reactions, an area of significant interest in green chemistry and industrial applications (Balamurugan et al., 2011).

properties

IUPAC Name

6-(4-benzylpiperidin-1-yl)-5-nitro-2-N-(oxolan-2-ylmethyl)pyrimidine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N6O3/c22-19-18(27(28)29)20(25-21(24-19)23-14-17-7-4-12-30-17)26-10-8-16(9-11-26)13-15-5-2-1-3-6-15/h1-3,5-6,16-17H,4,7-14H2,(H3,22,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIMBUYREDZKLTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC2=NC(=C(C(=N2)N3CCC(CC3)CC4=CC=CC=C4)[N+](=O)[O-])N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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